Stereochemical Purity: (E)-Configuration as a Specified Versus Unspecified Parameter Across Vendors
Multiple vendors list this compound as "(E)-Ethyl 3-(piperidin-4-yl)acrylate" with explicit stereochemical designation, whereas the closely related analog ethyl 3-(piperidin-4-yl)propanoate (CAS 71879-55-5) lacks stereochemical specification due to saturation of the double bond. The (E)-configuration is documented in the InChI Key (IQPHDWSQQIVLEB-ONEGZZNKSA-N) as a defined stereochemical entity . In catalytic kinetic resolution studies of disubstituted piperidines, trans-substituted (i.e., (E)-type) piperidines exhibited selectivity factors (s) up to 52 compared to cis-isomers, demonstrating that stereochemical identity is not merely nominal but functionally consequential for downstream reactivity [1].
| Evidence Dimension | Stereochemical specification and functional consequence |
|---|---|
| Target Compound Data | (E)-configuration explicitly specified; trans geometry documented in InChI Key; trans-piperidines show selectivity factor s up to 52 in catalytic resolution |
| Comparator Or Baseline | Ethyl 3-(piperidin-4-yl)propanoate (CAS 71879-55-5) – saturated analog with no stereochemical specification; cis-piperidine isomers show lower s values |
| Quantified Difference | Selectivity factor difference: trans (s up to 52) versus cis (lower reactivity/selectivity); stereochemical designation present versus absent |
| Conditions | InChI Key stereochemical layer assignment; catalytic kinetic resolution with enantioselective acylation using (R)- or (S)-catalysts |
Why This Matters
Explicit stereochemical specification in procurement documentation reduces the risk of receiving racemic or stereochemically undefined material that may fail in stereospecific synthetic applications.
- [1] Kreituss, I., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. ACS Catalysis, 5(9), pp. 5557-5562. DOI: 10.1021/acscatal.5b01372. View Source
